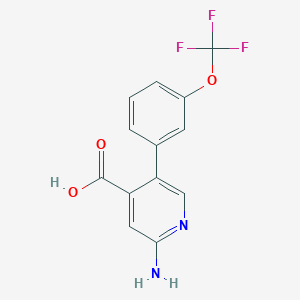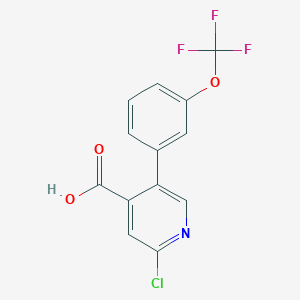
3-(4-Trifluoromethoxyphenyl)picolinic acid, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Trifluoromethoxyphenyl)picolinic acid (TFMPA) is a small organic compound that is widely used in scientific research. It has a wide range of applications in fields such as biochemistry, physiology, and pharmacology. TFMPA is a versatile compound that is used in a number of different ways in laboratory experiments.
作用机制
The mechanism of action of 3-(4-Trifluoromethoxyphenyl)picolinic acid, 95% is not well understood. However, it is believed to act as an antagonist of certain neurotransmitters, such as dopamine, serotonin, and norepinephrine. This means that it can block the action of these neurotransmitters, which can lead to a variety of effects on the body.
Biochemical and Physiological Effects
3-(4-Trifluoromethoxyphenyl)picolinic acid, 95% has been found to have a number of biochemical and physiological effects on the body. It has been found to have an inhibitory effect on the activity of certain enzymes, such as acetylcholinesterase and monoamine oxidase. It has also been found to have an inhibitory effect on the activity of certain proteins, such as cyclooxygenase-2. In addition, 3-(4-Trifluoromethoxyphenyl)picolinic acid, 95% has been found to have an inhibitory effect on the activity of certain hormones, such as cortisol and progesterone.
实验室实验的优点和局限性
One of the main advantages of using 3-(4-Trifluoromethoxyphenyl)picolinic acid, 95% in laboratory experiments is its low cost and easy availability. It is also a relatively safe compound to use, as it has low toxicity and is not known to be carcinogenic. However, there are some limitations to using 3-(4-Trifluoromethoxyphenyl)picolinic acid, 95% in laboratory experiments. For example, it is not very soluble in water, which can limit its use in certain experiments. In addition, its mechanism of action is not well understood, which can make it difficult to interpret the results of experiments.
未来方向
There are a number of potential future directions for the use of 3-(4-Trifluoromethoxyphenyl)picolinic acid, 95% in scientific research. One potential direction is to investigate the effects of 3-(4-Trifluoromethoxyphenyl)picolinic acid, 95% on various diseases and disorders, such as Alzheimer’s disease and depression. Another potential direction is to investigate the effects of 3-(4-Trifluoromethoxyphenyl)picolinic acid, 95% on various cancer types, as it has been found to have an inhibitory effect on certain proteins involved in cancer progression. In addition, further research into the mechanism of action of 3-(4-Trifluoromethoxyphenyl)picolinic acid, 95% could lead to a better understanding of its effects on the body and its potential uses in the treatment of various diseases and disorders.
合成方法
3-(4-Trifluoromethoxyphenyl)picolinic acid, 95% can be synthesized using a variety of methods, including the use of a Grignard reaction. The Grignard reaction involves the use of a Grignard reagent, which is a metal-containing compound that reacts with an organic compound to form a new compound. The reaction requires the use of a base, such as sodium hydroxide, to neutralize the reaction. The reaction results in the formation of a new compound, 3-(4-Trifluoromethoxyphenyl)picolinic acid, 95%.
科学研究应用
3-(4-Trifluoromethoxyphenyl)picolinic acid, 95% has a number of applications in scientific research, including its use as a reagent in various biochemical and physiological experiments. It has been used to study the effects of various compounds on the human body, as well as to study the effects of various drugs on the body. In addition, 3-(4-Trifluoromethoxyphenyl)picolinic acid, 95% has been used to study the effects of various environmental factors on the body, such as air pollution and ultraviolet radiation.
属性
IUPAC Name |
3-[4-(trifluoromethoxy)phenyl]pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3NO3/c14-13(15,16)20-9-5-3-8(4-6-9)10-2-1-7-17-11(10)12(18)19/h1-7H,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUYZKHYGYHLZTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C(=O)O)C2=CC=C(C=C2)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[3-(Cyclopropylaminocarbonyl)phenyl]isonicotinic acid, 95%](/img/structure/B6393571.png)
![2-Amino-5-[3-(cyclopropylaminocarbonyl)phenyl]isonicotinic acid, 95%](/img/structure/B6393586.png)
![5-[3-(Cyclopropylaminocarbonyl)phenyl]-2-methoxynicotinic acid, 95%](/img/structure/B6393596.png)
![2-Chloro-5-[3-(cyclopropylaminocarbonyl)phenyl]isonicotinic acid, 95%](/img/structure/B6393598.png)
![5-[3-(Cyclopropylaminocarbonyl)phenyl]-6-hydroxynicotinic acid, 95%](/img/structure/B6393601.png)
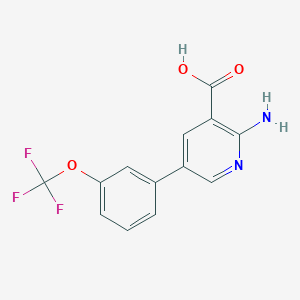

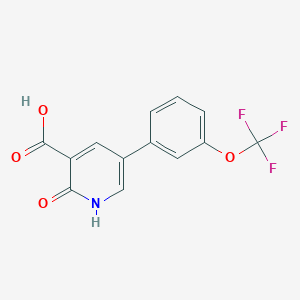
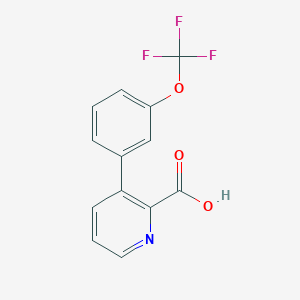
![2-Chloro-5-[3-(cyclopropylaminocarbonyl)phenyl]nicotinic acid, 95%](/img/structure/B6393621.png)
